molecular formula C7H9F6O5P B14277733 Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate CAS No. 125367-04-6

Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate

Cat. No.: B14277733
CAS No.: 125367-04-6
M. Wt: 318.11 g/mol
InChI Key: OBGKRDAIMXKZRE-UHFFFAOYSA-N
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Description

Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate is a chemical compound with the molecular formula C7H9F6O5P. It is known for its unique structure, which includes two trifluoroethoxy groups attached to a phosphanyl group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate typically involves the reaction of trimethyl phosphonoacetate with 2,2,2-trifluoroethanol under specific conditions. One common method is the Garegg–Samuelsson reaction, which yields the compound in high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound’s high purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroethoxy groups enhance its reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate is unique due to its specific trifluoroethoxy groups, which confer enhanced reactivity and selectivity in chemical reactions. This makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

125367-04-6

Molecular Formula

C7H9F6O5P

Molecular Weight

318.11 g/mol

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphanyloxy]acetate

InChI

InChI=1S/C7H9F6O5P/c1-15-5(14)2-16-19(17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3

InChI Key

OBGKRDAIMXKZRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COP(OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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